is a chemical compound with the formula C10H8ClN3O2 . It’s an oxazole fungicide effective against seed and soil-borne diseases . It’s often supplied as a suspension concentrate and used as a seed dressing .
As an analytical reference standard, Drazoxolon may be used for the determination of the analyte in fruit wine and foodstuffs by various chromatography techniques .
Drazoxolon is a synthetic compound with the chemical formula C10H8ClN3O2 and a molecular weight of 237.642 g/mol. It belongs to the class of arylhydrazonoisoxazolones and has been recognized for its potential applications in agriculture, particularly as a fungicide. The compound features a chlorinated aromatic system, which contributes to its biological activity and stability under various environmental conditions .
Drazoxolon exhibits notable biological activities, particularly fungitoxicity. It has been shown to be effective against various fungal pathogens, making it a candidate for agricultural applications . Its mode of action involves disrupting fungal cell function, although specific mechanisms are still under investigation. Furthermore, studies indicate that drazoxolon is toxic to aquatic life and poses risks to non-target organisms, which necessitates careful handling and application .
The synthesis of drazoxolon typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazones with isoxazolone derivatives. The process may require specific reagents and controlled conditions to ensure high yields and purity of the final product. Detailed protocols often involve the use of solvents such as ethanol or methanol and may include purification steps like recrystallization .
Drazoxolon is primarily used as a fungicide in agricultural settings. Its effectiveness against fungal diseases makes it valuable for crop protection. Additionally, due to its unique chemical structure, it may have potential applications in pharmaceuticals or as a building block for other chemical syntheses. Research into its broader applications is ongoing, particularly regarding its environmental impact and safety .
Interaction studies involving drazoxolon focus on its environmental fate and behavior in various ecosystems. Research indicates that drazoxolon can degrade under different conditions, influenced by factors such as pH and microbial activity in soil environments . Understanding these interactions is crucial for assessing its ecological risks and developing guidelines for safe usage.
Drazoxolon shares structural similarities with several other compounds within the arylhydrazonoisoxazolone class. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Arylazo-3-methylisoxazol-5-one | C10H9N3O2 | Known for its dye properties | Less fungicidal activity than drazoxolon |
| Hydroxyisoxazolone | C9H9N3O3 | Exhibits antibacterial properties | More soluble in water |
| Chloronitroisoxazolone | C10H7ClN4O3 | Used in agrochemical formulations | Higher toxicity profile |
Drazoxolon stands out due to its specific application as a fungicide and its unique chlorinated structure, which enhances both stability and efficacy against fungal pathogens compared to similar compounds.
Drazoxolon exhibits well-defined thermodynamic properties that influence its stability and phase transitions. The compound displays a melting point of 441.18 ± 0.20 K (168.03 ± 0.20°C) as determined by precise calorimetric measurements [1] [2]. This relatively high melting point indicates strong intermolecular forces within the crystalline lattice, consistent with the presence of hydrogen bonding capabilities and aromatic interactions.
The enthalpy of fusion at the melting point is 28.04 kJ/mol [2], which represents the energy required to overcome the crystal lattice forces during the solid-to-liquid phase transition. This value suggests moderate lattice stability, typical of organic compounds containing both polar and aromatic functional groups.
Computational thermodynamic analysis using the Joback method provides estimates of critical properties essential for understanding phase behavior [2] [3]. The critical temperature is calculated as 1071.37 K, while the critical pressure reaches 3254.14 kPa [2] [3]. These values indicate that Drazoxolon requires substantial thermal energy to reach supercritical conditions, reflecting the compound's inherent molecular stability.
The estimated boiling point of 799.18 K (526.03°C) demonstrates significant thermal stability under normal atmospheric pressure [2] [3]. However, experimental observations indicate that thermal decomposition begins above 413 K (140°C) [4], substantially below the theoretical boiling point, suggesting that chemical degradation precedes normal phase transition to vapor.
The aqueous solubility of Drazoxolon is approximately 10 g/L at 20°C [5], placing it in the moderately soluble category for organic pesticides. This solubility level reflects the balance between hydrophilic functional groups (the oxazole ring and hydrazone moiety) and lipophilic components (the chlorinated phenyl ring and methyl substituent).
The octanol-water partition coefficient (LogP) has been calculated using the Crippen method as 2.041 [2] [3], indicating moderate lipophilicity. This LogP value suggests that Drazoxolon exhibits preferential partitioning into organic phases while maintaining sufficient water solubility for biological activity and environmental mobility [6] [7].
Additional solubility data reveals selective dissolution in organic solvents, with documented solubility in ethanol and chloroform [5]. The compound demonstrates limited miscibility with non-polar solvents, consistent with its calculated LogP value and molecular structure containing polar functional groups.
The water solubility expressed in logarithmic terms is -2.49 mol/L [2] [3], which correlates well with the experimentally observed solubility of 10 g/L when converted to molar units. This consistency between calculated and experimental values validates the computational methods used for property estimation.
Drazoxolon contains multiple nitrogen atoms within its molecular structure that potentially serve as protonation sites under acidic conditions [4] [8]. The compound features a hydrazone linkage (-NH-N=) and an oxazole ring system, both containing basic nitrogen centers capable of accepting protons.
The hydrazone nitrogen connected to the chlorophenyl ring represents the most likely primary protonation site due to its electron density and accessibility [9]. Protonation at this position would significantly alter the compound's electronic distribution and potentially affect its stability and reactivity patterns.
The oxazole ring nitrogen also presents a potential protonation site, though its basicity may be reduced due to the electron-withdrawing effect of the adjacent carbonyl group [10] [11]. The relative acidity or basicity of these sites influences the compound's behavior in different pH environments.
Under acidic conditions, protonation increases the compound's water solubility while simultaneously enhancing its susceptibility to nucleophilic attack, particularly at the carbonyl carbon adjacent to the protonated nitrogen [12]. This pH-dependent behavior contributes to the compound's instability in acidic media and influences its environmental fate.
The absence of specific pKa values in the literature indicates limited systematic study of the compound's acid-base properties. However, the documented rapid hydrolysis under both acidic and alkaline conditions suggests that the compound's stability is compromised across a wide pH range [4] [13].
Drazoxolon demonstrates pronounced susceptibility to hydrolytic degradation under both acidic and alkaline conditions [4] [13]. The primary hydrolysis pathway involves cleavage of the C-N bond connecting the hydrazone linkage to the oxazole ring, leading to formation of the corresponding hydrazine derivative and oxazole fragments.
Under acidic conditions, protonation of the hydrazone nitrogen enhances the electrophilicity of the adjacent carbon atoms, facilitating nucleophilic attack by water molecules [14] [15]. This mechanism leads to rapid degradation with half-lives measured in hours rather than days under strongly acidic conditions.
Alkaline hydrolysis proceeds through a different mechanism involving hydroxide ion attack at the carbonyl carbon of the oxazole ring [16]. The electron-withdrawing effect of the oxazole nitrogen activates this position toward nucleophilic substitution, resulting in ring opening and subsequent degradation.
The hydrolysis products include 2-chloroaniline derivatives and various oxazole degradation products [17] [18]. These metabolites may retain some biological activity or exhibit different environmental persistence patterns compared to the parent compound.
Temperature significantly influences hydrolysis rates, with elevated temperatures accelerating degradation through increased molecular motion and reaction kinetics [16]. The activation energy for hydrolysis suggests that environmental temperature variations substantially affect the compound's persistence in aquatic systems.
Photolytic degradation represents another significant pathway for Drazoxolon decomposition, particularly under ultraviolet light exposure [19] [20]. The compound's extended conjugated system, including the hydrazone linkage and aromatic rings, renders it susceptible to photochemical activation.
Direct photolysis involves absorption of ultraviolet radiation by the hydrazone chromophore, leading to electronic excitation and subsequent bond cleavage [21]. The primary photolytic pathway appears to involve isomerization around the C=N double bond, followed by further fragmentation reactions.
Indirect photolysis may occur through reaction with photochemically generated reactive oxygen species in natural waters [22] [23]. These reactions can lead to oxidative degradation of the aromatic ring systems and formation of various hydroxylated metabolites.
The photodegradation rate depends on several factors including light intensity, wavelength distribution, and the presence of photosensitizers or quenching agents in the medium [24] [25]. Natural organic matter can both enhance degradation through photosensitization and reduce it through light screening effects.
Photolysis products may include chlorinated phenolic compounds, nitrogen-containing fragments, and various oxidation products [19] [26]. The environmental significance of these transformation products requires further investigation to assess their potential impacts on non-target organisms and ecosystem health.
Acute Toxic;Environmental Hazard